1-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1-thien-2-ylmethanamine
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Overview
Description
1-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1-thien-2-ylmethanamine is a complex organic compound that belongs to the class of heterocyclic amines. This compound is characterized by the presence of a tetrahydronaphthalene moiety and a thiophene ring, which are linked by a methanamine group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1-thien-2-ylmethanamine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tetrahydronaphthalene derivative, which is then coupled with a thiophene derivative through a series of reactions involving halogenation, nucleophilic substitution, and reductive amination. The reaction conditions often require the use of catalysts, such as palladium or platinum, and solvents like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow reactors. The use of automated systems and advanced monitoring techniques ensures the consistency and purity of the final product. Industrial production also emphasizes the optimization of reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1-thien-2-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, tetrahydrothiophene derivatives, and various substituted amines or alcohols.
Scientific Research Applications
1-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1-thien-2-ylmethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1-thien-2-ylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-2-naphthol: A similar compound with a hydroxyl group instead of a methanamine group.
(3-(Naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone: Another compound with a similar naphthalene structure but different functional groups.
Uniqueness
1-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1-thien-2-ylmethanamine is unique due to its combination of a tetrahydronaphthalene moiety and a thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5,6,7,8-tetrahydronaphthalen-2-yl(thiophen-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NS/c16-15(14-6-3-9-17-14)13-8-7-11-4-1-2-5-12(11)10-13/h3,6-10,15H,1-2,4-5,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGVVFMJPWFFGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(C3=CC=CS3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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